Cas no 32752-29-7 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- structure](https://fr.kuujia.com/scimg/cas/32752-29-7x500.png)
32752-29-7 structure
Nom du produit:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
Numéro CAS:32752-29-7
Le MF:C22H30O7
Mégawatts:406.469407558441
MDL:MFCD00056375
CID:309206
PubChem ID:499953
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- Phorbol 13-acetate
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4...
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymet
- PHORBOL 13-MONOACETATE
- phorbol-13-acetate
- 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-E]azulen-9a-yl acetate
- Phorbol-13-acetat
- phorbol-13acetate
- [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- J-018863
- PD006263
- LMPR0104330003
- 32752-29-7
- 13-Acetylphorbol
- DTXSID90954407
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- [trihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] acetate
- DB04376
- NS00070880
- Phorbol 12-Monoacetate
- CHEMBL1235429
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-alpha,7b-alpha,9-beta,9a-alpha-tetrahydroxy-3-hydroxymethyl-1,1,6,8-alpha-tetramethyl-, 9a-acetate
- AKOS025287641
- Q27095178
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- CHEBI:45127
- Phorbol-13-acetic acid
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa(3,4)benzo(1,2-e)azulen-9a-yl acetate
- ((1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) acetate
- Phorbol 13-acetic acid
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.)]-
- Phorbol 13-monoacetic acid
-
- MDL: MFCD00056375
- Piscine à noyau: InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3
- La clé Inchi: SDSVJYOOAPRSDA-UHFFFAOYSA-N
- Sourire: OCC1CC2(C(C(=CC2C2(O)C(C3C(C)(C)C3(OC(=O)C)C(C2C)O)C=1)C)=O)O
Propriétés calculées
- Qualité précise: 406.199153g/mol
- Charge de surface: 0
- XLogP3: -0.3
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 406.199153g/mol
- Masse isotopique unique: 406.199153g/mol
- Surface topologique des pôles: 124Ų
- Comptage des atomes lourds: 29
- Complexité: 857
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
- Nombre d'tautomères: 3
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.4±0.1 g/cm3
- Point d'ébullition: 582.4±50.0 °C at 760 mmHg
- Point d'éclair: 200.2±23.6 °C
- Le PSA: 124.29000
- Le LogP: 0.50090
- Solubilité: Impossible à utiliser
- Pression de vapeur: 0.0±3.7 mmHg at 25°C
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Code de catégorie de danger: 26/27/28-36/37/38
- Instructions de sécurité: S26-S27-S45-S36-S37-S39
- RTECS:GZ0612000
-
Identification des marchandises dangereuses:
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
- Terminologie du risque:R26/27/28
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN1691454-5mg |
PHORBOL13-ACETATE |
32752-29-7 | HPLC≥95% | 5mg |
RMB 3440.00 | 2025-02-20 | |
TargetMol Chemicals | TN4768-1 mL * 10 mM (in DMSO) |
Phorbol 13-acetate |
32752-29-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4768-1 ml * 10 mm |
Phorbol 13-acetate |
32752-29-7 | 1 ml * 10 mm |
¥ 3660 | 2024-07-19 | ||
TargetMol Chemicals | TN4768-5 mg |
Phorbol 13-acetate |
32752-29-7 | 98% | 5mg |
¥ 3,560 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4768-1 mg |
Phorbol 13-acetate |
32752-29-7 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4768-5mg |
Phorbol 13-acetate |
32752-29-7 | 5mg |
¥ 3560 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58980-5 mg |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- |
32752-29-7 | 5mg |
¥5120.0 | 2021-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-507134-1 mg |
Phorbol 13-acetate, |
32752-29-7 | 1mg |
¥3,384.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-507134-1mg |
Phorbol 13-acetate, |
32752-29-7 | 1mg |
¥3384.00 | 2023-09-05 | ||
A2B Chem LLC | AF57465-5mg |
PHORBOL 13-ACETATE |
32752-29-7 | 5mg |
$635.00 | 2024-04-20 |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Méthode de production
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Littérature connexe
-
Cunsi Shen,Siliang Wang,Yunlong Shan,Zhaoguo Liu,Fangtian Fan,Li Tao,Yuping Liu,Liang Zhou,Changsong Pei,Hongyan Wu,Chao Tian,Junshan Ruan,Wenxing Chen,Aiyun Wang,Shizhong Zheng,Yin Lu Food Funct. 2014 5 1422
-
Jiawei Sun,He Yang,Wenjun Tang Chem. Soc. Rev. 2021 50 2320
-
Xiao-Long Yang,Jing-Ze Zhang,Du-Qiang Luo Nat. Prod. Rep. 2012 29 622
-
4. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528
-
Min-Hsiung Pan,Ching-Shu Lai,Chi-Tang Ho Food Funct. 2010 1 15
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Tiglanes et ingénanes diterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Tiglanes et ingénanes diterpènes
32752-29-7 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-) Produits connexes
- 50-23-7(Hydrocortisone)
- 56-47-3(Deoxy Corticosterone Acetate)
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 50-24-8(Prednisolone)
- 58-20-8(Testosterone Cypionate)
- 24928-17-4(Phorbol-12,13-didecanoate)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot